molecular formula C20H19N3O B2525885 3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one CAS No. 442567-74-0

3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one

Cat. No.: B2525885
CAS No.: 442567-74-0
M. Wt: 317.392
InChI Key: SOSFKTQANHYYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one is a complex organic compound with a unique structure that includes a piperidine ring and a diazatetracyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one typically involves multiple steps, including the formation of the piperidine ring and the diazatetracyclo framework. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This can include the use of continuous flow reactors and other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve specific temperatures, pressures, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as acetylcholinesterase and diacylglycerol kinase, affecting signal transduction and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(piperidin-1-yl)methyl]-2,3-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one is unique due to its complex structure and the presence of both a piperidine ring and a diazatetracyclo framework.

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c24-20-17-10-6-9-15-14-7-2-3-8-16(14)19(18(15)17)21-23(20)13-22-11-4-1-5-12-22/h2-3,6-10H,1,4-5,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSFKTQANHYYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=O)C3=C4C(=CC=C3)C5=CC=CC=C5C4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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